

Introduction: The Privileged 1,4-Oxazepane Scaffold

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Compound of Interest

Compound Name: 4-Methyl-1,4-oxazepan-6-amine

CAS No.: 933743-23-8

Cat. No.: B1497904

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The 1,4-oxazepane motif, a seven-membered heterocycle featuring nitrogen and oxygen atoms in a 1,4-relationship, has garnered significant attention in medicinal chemistry.^{[1][2]} Its distinct, non-planar, three-dimensional structure provides a unique conformational flexibility that allows it to interact with biological targets with high affinity and selectivity.^{[1][2]} This has led to the discovery of 1,4-oxazepane derivatives with a wide range of pharmacological activities, including potent anticonvulsants, antifungal agents, and treatments for central nervous system (CNS) disorders and inflammatory diseases.^{[2][3][4]}

Despite their therapeutic potential, seven-membered heterocycles like 1,4-oxazepanes are notably underrepresented in compound libraries, largely due to a historical lack of reliable and scalable synthetic routes.^{[5][6]} This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing a detailed overview of robust and modern strategies for the formation of the 1,4-oxazepane ring. We will delve into the causality behind experimental choices, provide detailed step-by-step protocols, and present quantitative data to empower the rational design and synthesis of novel 1,4-oxazepane derivatives.

Caption: General structure of the 1,4-oxazepane ring.

Strategy 1: Intramolecular Cyclization of N-Substituted Amino Alcohols

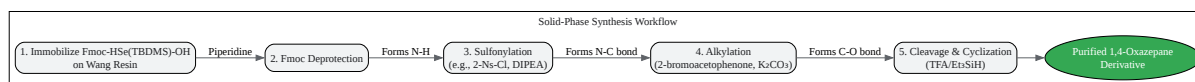
One of the most versatile and frequently employed strategies for constructing the 1,4-oxazepane ring is the intramolecular cyclization of an open-chain precursor, typically an N-substituted amino alcohol.^[1] The success of this strategy hinges on the careful selection of protecting groups and the specific conditions used to induce cyclization. A robust example of this approach is a solid-phase synthesis, which facilitates purification by simple filtration and washing steps.

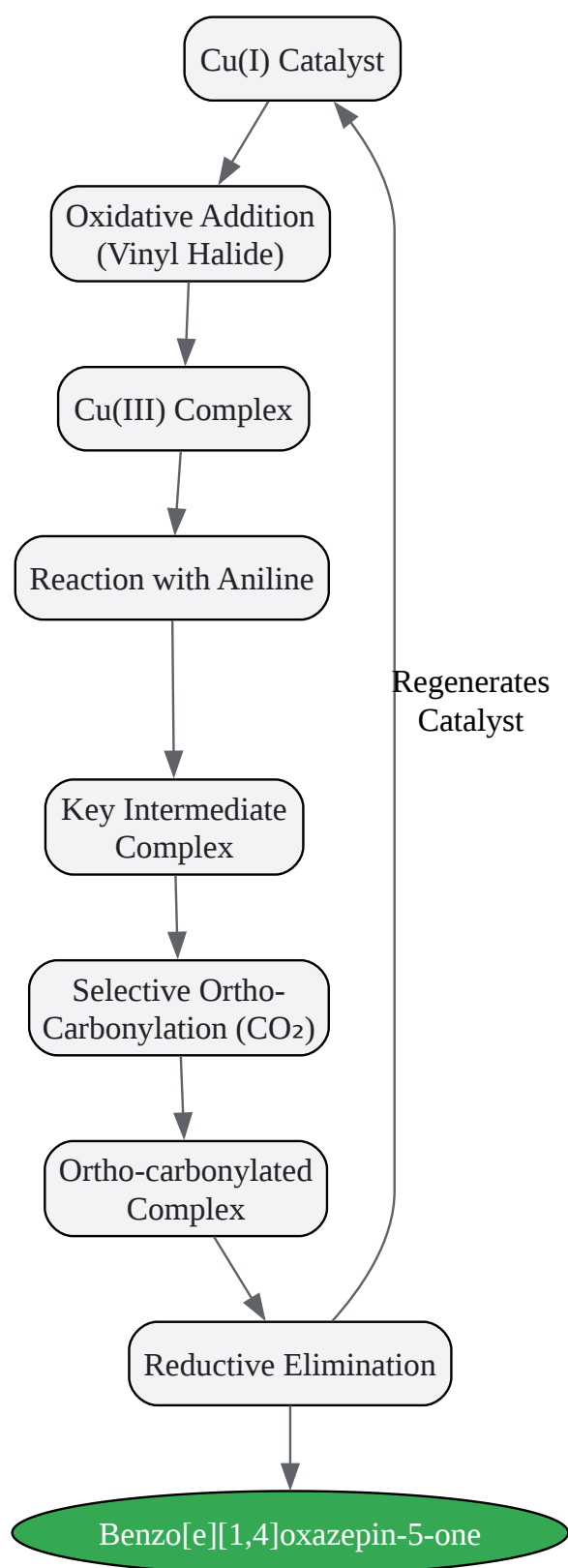
Scientific Rationale

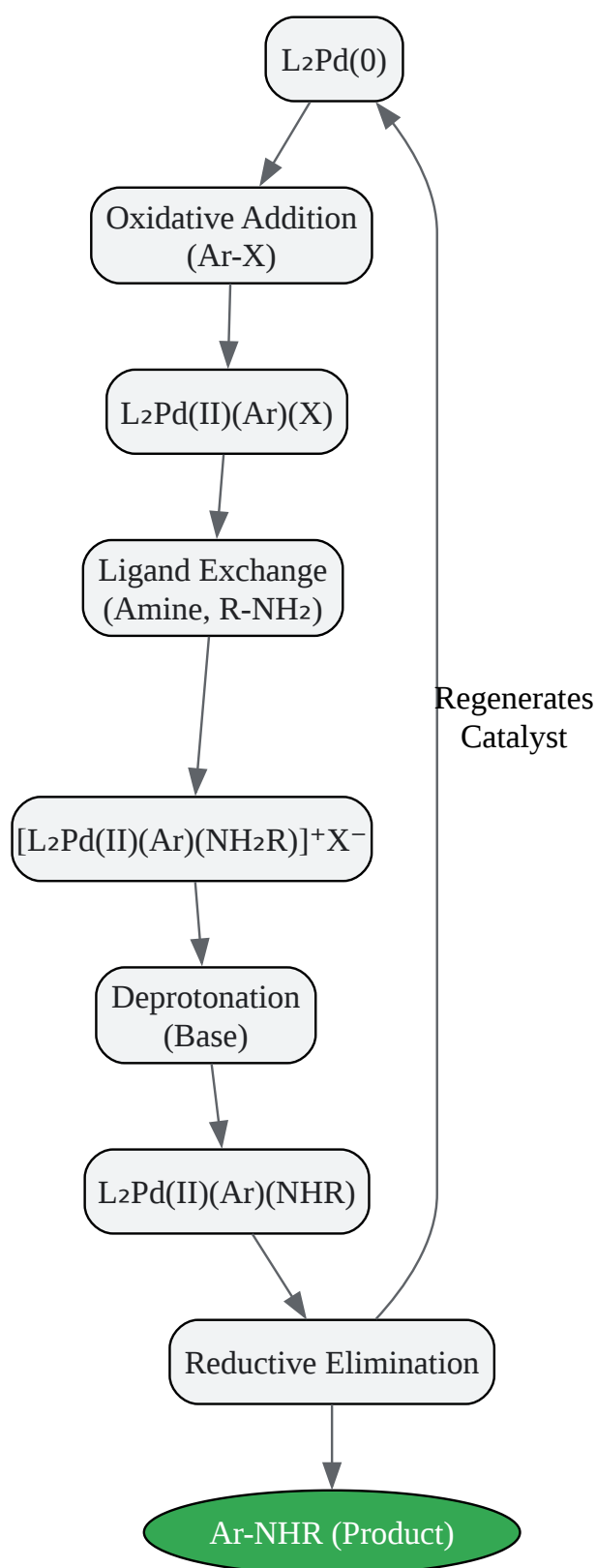
This method builds the heterocyclic ring by forming a C-O bond (ether linkage) or a C-N bond. The choice of a solid support, such as Wang resin, is strategic for multi-step syntheses, as it simplifies the isolation of intermediates. The use of a nitrobenzenesulfonyl (nosyl) group on the nitrogen serves two purposes: it acts as a protecting group and its electron-withdrawing nature acidifies the N-H proton, facilitating subsequent alkylation. The final cyclization is often triggered by cleavage from the resin under acidic conditions, which simultaneously removes other protecting groups and promotes the ring-forming reaction.^[3]

Reaction Pathway & Mechanism

The synthesis begins with an amino acid, such as homoserine, immobilized on a solid support. The amine is protected with a nosyl group, followed by alkylation with a 2-bromoacetophenone. The final step involves acidic cleavage from the resin, which removes a silyl protecting group from the hydroxyl moiety, leading to a spontaneous intramolecular cyclization to form the 1,4-oxazepane ring.







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